Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate

Description

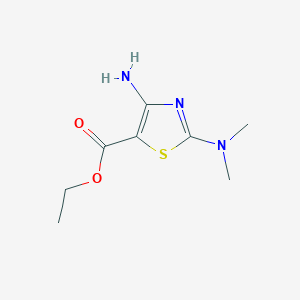

Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate (CAS: 950273-32-2) is a thiazole derivative characterized by a dimethylamino (-N(CH₃)₂) group at the 2-position and an ethyl ester (-COOEt) at the 5-position of the heterocyclic ring. This compound is notable for its electron-rich thiazole core, where the dimethylamino group acts as a strong electron donor, influencing reactivity and physical properties.

Properties

Molecular Formula |

C8H13N3O2S |

|---|---|

Molecular Weight |

215.28 g/mol |

IUPAC Name |

ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C8H13N3O2S/c1-4-13-7(12)5-6(9)10-8(14-5)11(2)3/h4,9H2,1-3H3 |

InChI Key |

IUKWNMKWUJBSLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate typically involves the reaction of ethyl acetoacetate with N-bromosuccinimide (NBS) in dichloromethane to form ethyl 2-bromo-3-oxobutanoate. This intermediate is then reacted with thiourea to yield the target compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Reaction Conditions and Yields

| Reagent | Conditions | Yield |

|---|---|---|

| Hydroxylamine HCl | Ethanol, reflux, 1–2 hours | ~68% |

| Potassium carbonate | Room temperature, stirring | – |

This method highlights the importance of controlled reaction times and stoichiometric ratios to optimize yield.

Reactivity Analysis

The compound’s reactivity is influenced by its substituents:

-

Electron-donating dimethylamino group : Enhances nucleophilicity at the thiazole ring.

-

Electron-withdrawing carboxylate ester : Stabilizes intermediates during reactions.

Substituent Effects on Solubility

Modifications to substituents significantly impact physicochemical properties:

-

Amine-to-carbamate conversion : Reduces aqueous solubility due to diminished basicity .

-

Polyethylene glycol (PEG) linkers : Maintain solubility by introducing flexibility .

Key Findings

-

HSET inhibition : Nanomolar-potency ATP-competitive inhibitors induce multipolar mitotic spindles in centrosome-amplified cancer cells .

-

Linker optimization : Rigid butyne-containing or PEG-based linkers improve solubility and retain inhibitory activity .

Structural Considerations

The molecular formula C₁₀H₁₅N₃O₂S and structure (thiazole core with amino and dimethylamino groups) enable diverse chemical transformations:

-

Amide formation : Reaction with chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) yields amide derivatives .

-

Transesterification : Partial conversion to deuterated methyl esters during recrystallization demonstrates stability under specific conditions .

Comparative Reaction Data

Reaction of 2-amino-4-methylthiazole derivatives with chloroacetyl chloride (adapted from similar thiazole systems):

| Reaction Conditions | Yield | Key Observations |

|---|---|---|

| K₂CO₃ in DCM, RT, 30 min | 90% | High |

Scientific Research Applications

Ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antifungal properties.

Industry: Utilized in the production of dyes, biocides, and fungicides.

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(dimethylamino)thiazole-5-carboxylate involves its interaction with various molecular targets:

Molecular Targets: The compound targets enzymes involved in peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell death.

Pathways Involved: It interferes with the synthesis of neurotransmitters and other essential biomolecules, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 2-Position

Ethyl 4-amino-2-(methylthio)-1,3-thiazole-5-carboxylate (QC-7249)

- Structure : Methylthio (-SMe) at the 2-position.

- Key Differences: Electronic Effects: The methylthio group is less electron-donating than dimethylamino, leading to reduced electron density on the thiazole ring. Reactivity: Thioethers are prone to oxidation, unlike the stable dimethylamino group. Solubility: Increased lipophilicity compared to the dimethylamino derivative, reducing solubility in polar solvents.

- Applications : Used in agrochemicals due to sulfur’s role in pesticidal activity .

Ethyl 4-amino-2-(ethylsulfanyl)-1,3-thiazole-5-carboxylate (QV-8270)

- Structure : Ethylsulfanyl (-SEt) at the 2-position.

- Thermal Stability: Sulfur-containing groups may decompose at high temperatures, unlike the thermally stable dimethylamino group.

- Synthesis : Prepared via one-pot reactions with moderate yields (~70%) .

Ethyl 2-amino-4-methylthiazole-5-carboxylate ()

- Structure: Amino (-NH₂) at the 2-position.

- Key Differences: Basicity: The amino group is more basic (pKa ~5) than dimethylamino (pKa ~10), altering pH-dependent behavior. Hydrogen Bonding: The NH₂ group can form stronger hydrogen bonds, enhancing crystallinity compared to the dimethylamino analog.

- Applications : Intermediate in antibiotic synthesis .

Functional Group Modifications

Ethyl 3-allyl-4-amino-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate ()

- Structure : Thioxo (=S) and allyl (-CH₂CH=CH₂) groups.

- Key Differences: Tautomerism: The thioxo group enables keto-enol tautomerism, unlike the rigid dimethylamino substituent. Reactivity: Allyl groups participate in cycloaddition reactions, offering pathways for ring expansion .

Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate ()

- Structure : Aryl substituents at 2- and 4-positions.

- Key Differences :

- Electronic Effects : Aromatic rings introduce conjugation, shifting UV-Vis absorption spectra.

- Biological Activity : Enhanced π-π stacking interactions make this compound a candidate for kinase inhibitors .

Biological Activity

Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, focusing on anticancer properties, antimicrobial effects, and potential therapeutic applications based on recent research findings.

Overview of Biological Activities

This compound has been studied for various biological activities, particularly in the fields of oncology and microbiology. The compound's structure suggests potential interactions with biological targets that could lead to therapeutic benefits.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from recent research regarding its efficacy against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 (Lung) | 2.01 | Induction of apoptosis and autophagy |

| HeLa (Cervical) | 3.50 | Cell cycle arrest in S phase | |

| HT29 (Colon) | 1.80 | Inhibition of mitotic spindle formation | |

| Karpas299 (Lymphoma) | 4.00 | Disruption of centrosome clustering |

Research indicates that the compound exhibits a strong ability to inhibit cell proliferation in various cancer types, particularly showing effectiveness against lung and colon cancer cell lines . The mechanism primarily involves the induction of apoptosis and disruption of mitotic processes, which are critical for cancer cell survival.

2. Antimicrobial Properties

In addition to its anticancer activity, this compound has demonstrated antimicrobial effects against several pathogens. Studies have shown that thiazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Bactericidal | 32 |

| Escherichia coli | Bacteriostatic | 64 |

| Candida albicans | Fungicidal | 16 |

The compound's ability to act against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests a broad spectrum of antimicrobial activity .

Case Study: Anticancer Activity

In a notable study conducted by Finiuk et al., various thiazole derivatives were synthesized and tested for their anticancer properties. This compound was among the compounds evaluated. The results indicated that this compound exhibited significant growth inhibition across multiple cancer cell lines with IC50 values ranging from 1.80 to 4.00 µM . The study highlighted its mechanism involving apoptosis induction and cell cycle arrest.

Research on Antimicrobial Activity

A separate investigation into the antimicrobial properties of thiazole derivatives revealed that this compound showed promising results against both bacterial and fungal strains. The findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy, indicating a pathway for developing new therapeutic agents .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 4-amino-2-(dimethylamino)-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis of substituted thiazole derivatives typically involves cyclocondensation of thioureas with α-halo ketones or esters. For example, analogous protocols (e.g., refluxing substituted benzaldehydes with thiourea derivatives in ethanol with glacial acetic acid as a catalyst) can be adapted . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethanol facilitates easy removal post-reaction.

- Catalyst optimization : Acidic conditions (e.g., acetic acid) promote cyclization, but excess acid may lead to side reactions like ester hydrolysis.

- Temperature control : Reflux (~80°C) balances reaction rate and decomposition risks.

Yield and purity can be monitored via HPLC (as in ) or TLC , with recrystallization in ethanol-DMF mixtures to isolate pure products .

Q. How can spectroscopic techniques (NMR, FTIR) be employed to confirm the structure and purity of this compound?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR :

- FTIR :

- Mass spectrometry (HRMS) can confirm molecular weight and fragmentation patterns.

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives, and how does software choice impact structural refinement?

Methodological Answer: Discrepancies in crystallographic data (e.g., bond lengths, angles) may arise from:

- Twinned crystals or disorder in the lattice , common in flexible substituents like dimethylamino groups.

- Data resolution : High-resolution (<1.0 Å) data reduces ambiguity but requires synchrotron sources.

Software Solutions : - Use SHELX (e.g., SHELXL for refinement) to handle anisotropic displacement parameters and hydrogen bonding networks .

- For disorder modeling, OLEX2 or PLATON can partition electron density maps.

Validation : Cross-check with Mercury (Cambridge Crystallographic Database) to ensure geometric parameters align with similar structures .

Q. How do electronic and steric effects of the dimethylamino and ester groups influence the compound’s reactivity in nucleophilic substitution or coordination chemistry?

Methodological Answer:

- Electronic effects :

- The dimethylamino group is electron-donating, increasing electron density on the thiazole ring, potentially enhancing nucleophilic attack at the 4-amino position.

- The ester group (-COOEt) withdraws electrons via resonance, polarizing the thiazole ring for electrophilic substitution.

- Steric effects :

- The dimethylamino group’s bulk may hinder access to the 2-position, directing reactions to the 5-carboxylate.

Experimental validation :

- The dimethylamino group’s bulk may hinder access to the 2-position, directing reactions to the 5-carboxylate.

- Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials.

- Compare reactivity with analogs lacking substituents (e.g., ’s chloro- and trifluoromethyl-thiazoles) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how can structure-activity relationships (SAR) be rationalized?

Methodological Answer:

- Anticancer assays :

- Enzyme inhibition :

- Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays.

- SAR Rationalization :

- Correlate substituent electronegativity (e.g., -N(CH3)2 vs. -Cl) with activity using CoMFA/CoMSIA models.

Data Analysis and Optimization

Q. How can researchers address low reproducibility in synthetic yields, and what analytical tools diagnose side reactions?

Methodological Answer:

- Troubleshooting steps :

- Monitor reaction progress with in-situ FTIR to detect intermediates (e.g., imine formation in cyclocondensation).

- Use LC-MS to identify byproducts (e.g., hydrolysis of the ester group under acidic conditions).

- Process optimization :

Q. What computational methods predict the compound’s pharmacokinetic properties, and how reliable are these models?

Methodological Answer:

- ADMET Prediction :

- Use SwissADME or pkCSM to estimate logP (lipophilicity), solubility, and CYP450 interactions.

- Validate with experimental

- LogP : Shake-flask method with octanol/water partitioning.

- Plasma stability : Incubate with human plasma and analyze via HPLC .

- Limitations : Computational models may underestimate steric effects of the dimethylamino group on membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.